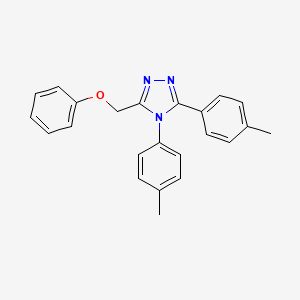

4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-

Description

4H-1,2,4-Triazole derivatives are a class of heterocyclic compounds renowned for their diverse pharmacological and chemical properties. The compound 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole features a triazole core substituted at positions 3 and 4 with 4-methylphenyl groups and at position 5 with a phenoxymethyl moiety. This structural arrangement imparts unique electronic and steric characteristics, distinguishing it from other triazole analogs. The phenoxymethyl group at position 5 likely enhances solubility compared to purely aromatic substituents, while the 4-methylphenyl groups contribute to lipophilicity and steric bulk.

Properties

CAS No. |

141078-91-3 |

|---|---|

Molecular Formula |

C23H21N3O |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |

InChI |

InChI=1S/C23H21N3O/c1-17-8-12-19(13-9-17)23-25-24-22(16-27-21-6-4-3-5-7-21)26(23)20-14-10-18(2)11-15-20/h3-15H,16H2,1-2H3 |

InChI Key |

COUDQTUIYPPCAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the introduction of the phenoxymethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve elevated temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research has indicated that compounds within the triazole family exhibit significant antimicrobial and antifungal activities. The specific compound has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for pharmaceutical development aimed at treating infections caused by bacteria and fungi.

Anticancer Activity

Studies have shown that triazole derivatives can interfere with cancer cell proliferation. The mechanism typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, the compound may disrupt the function of certain proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Materials Science

Development of Advanced Materials

The compound is utilized in the synthesis of polymers and coatings due to its unique chemical properties. These materials can exhibit enhanced durability and resistance to environmental factors. The incorporation of this triazole derivative into polymer matrices can improve thermal stability and mechanical strength.

Catalytic Applications

In industrial chemistry, 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- serves as a catalyst or intermediate in various reactions. Its ability to facilitate chemical transformations makes it valuable in the synthesis of other organic compounds.

Biological Studies

Interaction with Biological Systems

Researchers are actively studying how this compound interacts with biological systems. Understanding these interactions can provide insights into its therapeutic mechanisms and potential side effects. For example, its binding affinity to certain enzymes can be quantified to assess its efficacy as a drug candidate.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 4H-1,2,4-Triazole exhibited significant antibacterial activity against strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Mechanisms

In vitro studies showed that the compound could induce apoptosis in breast cancer cells by activating caspase pathways. This finding suggests that further research could lead to the development of effective anticancer therapies based on this triazole derivative .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal properties; potential anticancer agent |

| Materials Science | Used in advanced materials development; enhances durability and resistance |

| Industrial Processes | Acts as a catalyst or intermediate in organic synthesis |

| Biological Studies | Investigated for interactions with biological systems; potential therapeutic mechanisms explored |

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to target molecules, disrupting their normal function and leading to therapeutic outcomes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences between the target compound and related triazole derivatives:

Key Findings:

- Functional Groups: The phenoxymethyl group at position 5 introduces an ether linkage, enhancing hydrophilicity compared to the trimethoxyphenyl group in ’s compounds . However, it lacks the electron-withdrawing sulfur atom present in methylthio analogs, which could diminish electrophilic reactivity.

- Amino vs.

Physicochemical Properties

- Solubility: The phenoxymethyl group likely increases aqueous solubility compared to fully aromatic triazoles (e.g., 3,5-diaryl derivatives ).

- Thermal Stability : Methylphenyl groups at positions 3 and 4 may enhance thermal stability due to increased van der Waals interactions, a trait absent in hydroxyl-substituted triazolones ( ).

Biological Activity

4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- (CAS No. 141078-91-3) is a synthetic compound belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.

- Molecular Formula : C23H21N3O

- Molecular Weight : 355.43 g/mol

- Density : 1.13 g/cm³

- Boiling Point : 560.5 °C at 760 mmHg

- Flash Point : 292.8 °C

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown efficacy against various fungal strains, including those resistant to other antifungal agents. A study by Bansal et al. (1992) demonstrated that derivatives of triazole compounds exhibit significant antifungal activity by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Properties

Research indicates that triazole derivatives can also possess anticancer activity. In vitro studies have revealed that 4H-1,2,4-Triazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . Specifically, compounds similar to 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- have been tested against breast and prostate cancer cell lines with promising results.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition as well. It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways related to disease progression. For instance, it has been suggested that triazole compounds may inhibit cytochrome P450 enzymes, which play a role in drug metabolism and the synthesis of steroid hormones .

Study on Antifungal Efficacy

In a comparative study published in the Indian Journal of Chemistry, researchers evaluated various triazole derivatives against Candida species. The results indicated that 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- exhibited a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole, suggesting enhanced potency against resistant strains .

Anticancer Activity Assessment

A study conducted by researchers at a prominent cancer research institute assessed the cytotoxic effects of several triazole derivatives on human breast cancer cells (MCF-7). The results showed that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM . This finding highlights its potential as a lead compound for further development in cancer therapeutics.

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O |

| Molecular Weight | 355.43 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 560.5 °C |

| Flash Point | 292.8 °C |

| Antifungal Activity | Effective against Candida species |

| Anticancer Activity | Induces apoptosis in MCF-7 cells |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 4H-1,2,4-triazole with phenoxymethyl and aryl substituents?

- Methodology : Refluxing substituted hydrazides with carbonyl precursors in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) is a standard approach. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole was synthesized via 18-hour reflux in DMSO, followed by crystallization in water-ethanol (65% yield) .

- Key Considerations : Optimize reaction time and stoichiometric ratios to avoid side products like Schiff bases, which form under prolonged heating .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

- Analytical Techniques :

- Spectroscopy : Use IR to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹ in thione derivatives) and NMR (¹H/¹³C) to verify substituent positions .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to validate purity (e.g., deviations <0.3% indicate high purity) .

- Melting Point : Sharp melting ranges (e.g., 141–143°C ) indicate homogeneity.

Q. What biological screening assays are suitable for evaluating triazole derivatives?

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth dilution .

- Antiviral Activity : Employ plaque reduction assays for RNA/DNA viruses, noting IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling enhance the design of triazole-based bioactive compounds?

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., viral proteases or bacterial enzymes). For example, triazole-thione derivatives showed strong interactions with α-glucosidase active sites .

- DFT Calculations : Use Gaussian or ORCA to optimize geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar triazoles?

- Case Study : If Compound A shows antimicrobial activity while Compound B (with a fluorobenzyl substituent) does not, investigate substituent effects via:

- Lipophilicity : Measure logP values to assess membrane permeability .

- Steric Effects : Analyze X-ray crystallography data (e.g., dihedral angles between triazole and aryl groups) to explain steric hindrance .

- Synergistic Assays : Test combinations with known antibiotics to identify adjuvant effects .

Q. What strategies optimize reaction yields in triazole synthesis?

- Catalysis : Screen catalysts (e.g., Cu(I) for click chemistry) to accelerate cyclization .

- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents; DMF often improves solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30-minute cycles at 150°C) while maintaining yields >70% .

Q. How can reaction pathways be validated for triazole derivatives with unexpected byproducts?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation .

- LC-MS Monitoring : Identify transient intermediates (e.g., hydrazones or thioureas) during reflux .

Methodological Recommendations

- Reproducibility : Document solvent purity, heating rates, and crystallization conditions meticulously, as minor variations significantly impact yields .

- Safety : Handle thiocarbohydrazide and dichlorophenoxy precursors in fume hoods due to toxicity .

- Data Sharing : Use platforms like PubChem or crystallography databases (CCDC) to deposit spectral and structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.